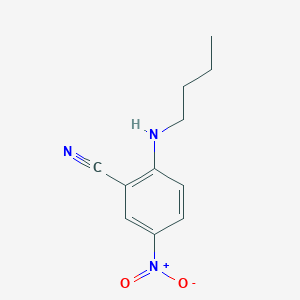
2-(Butylamino)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylamino)-5-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a butylamino group attached to the benzene ring, along with a nitro group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-5-nitrobenzonitrile typically involves the nitration of a suitable precursor, followed by the introduction of the butylamino group. One common method involves the nitration of benzonitrile to form 5-nitrobenzonitrile, which is then reacted with butylamine under appropriate conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, with considerations for cost-effectiveness and safety. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The butylamino group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the butylamino group.
Major Products Formed
Reduction: The major product would be 2-(Butylamino)-5-aminobenzonitrile.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation: Oxidation can yield products such as 2-(Butylamino)-5-nitrobenzamide.
Scientific Research Applications
2-(Butylamino)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the butylamino group can form hydrogen bonds or ionic interactions with biological targets. The nitrile group can also interact with nucleophiles, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)-5-aminobenzonitrile: Similar structure but with an amino group instead of a nitro group.
2-(Butylamino)-5-nitrobenzamide: Similar structure but with an amide group instead of a nitrile group.
2-(Butylamino)-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(Butylamino)-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and properties The presence of both a nitro group and a nitrile group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
2-(butylamino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-3-6-13-11-5-4-10(14(15)16)7-9(11)8-12/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXHHGMADNZXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
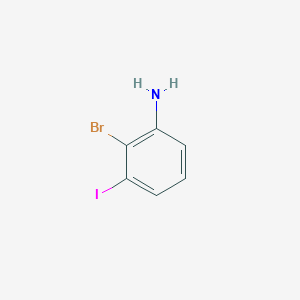
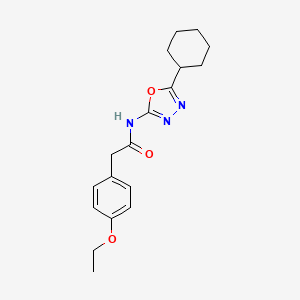
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2774506.png)
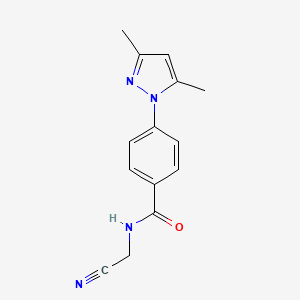
![2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B2774508.png)
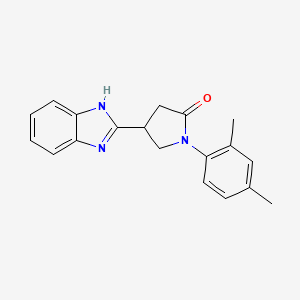
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2774511.png)
![2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2774512.png)
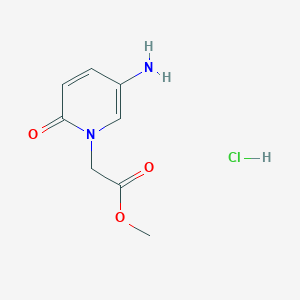
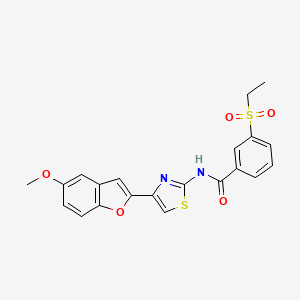
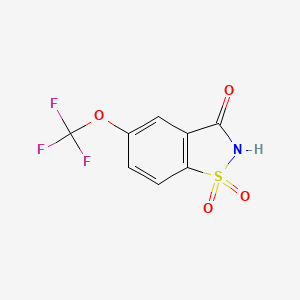
![1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774522.png)
![4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2774525.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 2,2-dioxo-3H,4H-2lambda6-pyrido[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2774527.png)
